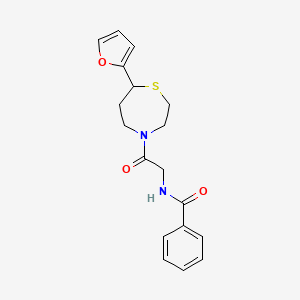

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(24-12-10-20)15-7-4-11-23-15/h1-7,11,16H,8-10,12-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQHFLAUBIUHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the furan and thiazepane intermediates. One common approach is the condensation of furan-2-carbaldehyde with a suitable amine to form the furan ring. The thiazepane ring can be synthesized through a cyclization reaction involving a thioamide and an appropriate halide. The final step involves coupling the furan and thiazepane intermediates with benzoyl chloride under basic conditions to form the benzamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The thiazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is , with a molecular weight of approximately 354.4 g/mol. The compound features a thiazepane ring, a furan moiety, and a benzamide structure, which contribute to its unique chemical properties and biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 1.30 | Induces apoptosis and G2/M phase arrest |

| MCF-7 | 0.95 | Promotes cell cycle arrest |

These findings suggest that this compound could serve as a lead for developing novel anticancer agents.

Neuroprotective Effects

The compound has also shown potential neuroprotective effects against oxidative stress-induced neuronal damage. Its mechanisms may involve the modulation of apoptosis-related pathways, making it a candidate for further exploration in neurodegenerative disease models.

Carbonic Anhydrase Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes such as respiration and renal function. By binding to the active site of this enzyme, the compound can affect its activity, leading to potential therapeutic applications in conditions related to carbonic anhydrase dysfunction.

Industrial Production Methods

In industrial settings, large-scale batch reactions are often employed to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazepane ring may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its ability to modulate key molecular pathways involved in disease processes .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

describes LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), which shares a furan substituent but replaces the 1,4-thiazepane with a 1,3,4-oxadiazole ring. Key differences include:

- The thiazepane in the target compound may enhance membrane permeability due to its larger ring size and sulfur atom .

Thiazolidinone and Azetidinone Derivatives

and 5 highlight thiazolidinone (e.g., compound 7) and azetidinone (e.g., compound 4) derivatives with benzamide groups. Comparisons include:

- Activity: Compound 7 (thiazolidinone) showed potent antimicrobial activity (pMICam = 1.86 µM/mL), while azetidinone 4 exhibited antimicrobial efficacy attributed to its chloro-substituents.

Substituent Variations in Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

details Rip-B, a simpler benzamide lacking heterocyclic rings. Key contrasts:

- Polarity : The dimethoxyphenyl group in Rip-B increases hydrophobicity, whereas the thiazepane and furan in the target compound introduce polar S and O atoms, enhancing solubility.

- Pharmacokinetics : Rip-B’s smaller structure may favor faster metabolic clearance compared to the bulkier thiazepane-containing compound .

Fluorinated Benzamides (PF10 and PF12)

includes fluorinated derivatives (e.g., PF12), which differ in electronic properties:

- The furan in the target compound offers π-π stacking opportunities absent in PF12 .

Spectroscopic Data

- IR Spectroscopy : The absence of C=O bands in triazoles ( ) contrasts with the target compound’s amide carbonyl (~1680 cm⁻¹). Thiazepane’s C-S stretch (~700 cm⁻¹) and furan’s C-O-C (~1250 cm⁻¹) would further distinguish its spectrum .

- NMR: The thiazepane’s protons would appear as complex multiplets (δ 2.5–4.0 ppm), differing from oxadiazole (δ 8.0–8.5 ppm for aromatic protons) or azetidinone (δ 4.5–5.5 ppm for β-lactam protons) signals .

Biological Activity

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a furan moiety and an oxoethyl group attached to a benzamide structure. Its molecular formula is , with a molecular weight of 288.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of benzamide have been tested for their ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain analogs showed IC50 values as low as 6.26 μM against lung cancer cells, indicating promising therapeutic potential .

Neuroprotective Effects

Research has suggested that thiazepine derivatives can provide neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis . This protective mechanism is crucial for developing treatments for conditions like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of thiazepine derivatives have also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of certain furan-thiazole compounds against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways in damaged or cancerous cells through the activation of caspases.

- Antioxidant Activity : By scavenging free radicals, the compound can mitigate oxidative stress, thereby protecting cells from damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.